2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide
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Overview
Description
2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide is a complex organic compound that features a combination of pyrrolidine, benzoimidazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide typically involves multi-step organic reactions. One common method involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or lithium diisopropylamine, followed by ammonolysis . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-pyrrolidin-1-yl)-butyramide
- (E)-1-[4-(2-Oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one maleate
- 1-(Pyrrolidinyl-1-carbonyl)-methyl-4-(3,4,5-trimethoxycinnamoyl)-piperazine-maleate
Uniqueness
What sets 2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N5O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H19N5O2S2/c24-15(21-17-19-7-10-26-17)12-27-18-20-13-5-1-2-6-14(13)23(18)11-16(25)22-8-3-4-9-22/h1-2,5-7,10H,3-4,8-9,11-12H2,(H,19,21,24) |
InChI Key |
SAHHMHLXOIPTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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